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Dimethyl (1-Diazo-2-oxopropyl)phosphonate

Cat. No.: B1144549
CAS No.: 90965-06-3
M. Wt: 192.11
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Description

Contextualizing Diazo Compounds in Synthetic Chemistry

Diazo compounds, characterized by the presence of a C=N₂ functional group, are a cornerstone of synthetic organic chemistry. longdom.orgnumberanalytics.comwikipedia.org Their unique electronic structure, a resonance hybrid of several forms, underpins their diverse reactivity. wikipedia.org This class of compounds can act as precursors to highly reactive carbenes or carbenoids upon thermal, photochemical, or metal-catalyzed decomposition. longdom.orgnih.gov This reactivity allows for a wide array of transformations, including cyclopropanations, C-H insertion reactions, and Wolff rearrangements. longdom.orgnumberanalytics.comresearchgate.net The ability of diazo compounds to participate in such a broad spectrum of reactions has cemented their importance in the synthesis of complex molecules, from pharmaceuticals to advanced materials. longdom.orgchemimpex.comworldscientific.com

The Significance of Dimethyl (1-Diazo-2-oxopropyl)phosphonate as a Versatile Reagent

This compound, commonly referred to as the Ohira-Bestmann reagent, is a pale-yellow liquid that is soluble in many common organic solvents. enamine.net Its significance lies in its remarkable stability compared to simpler diazoalkanes like diazomethane, coupled with its broad reactivity profile. chemimpex.com This reagent provides a safer and more convenient alternative for many transformations that traditionally required more hazardous reagents. orgsyn.org

A key feature of the Ohira-Bestmann reagent is its ability to generate dimethyl (diazomethyl)phosphonate in situ under mild basic conditions, typically through methanolysis. orgsyn.orgstackexchange.comsemanticscholar.org This in situ generation avoids the handling of the potentially explosive and less stable dimethyl (diazomethyl)phosphonate. The reagent itself is prepared through a diazo-transfer reaction from dimethyl (2-oxopropyl)phosphonate. orgsyn.orgresearchgate.net

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 90965-06-3
Molecular Formula C₅H₉N₂O₄P
Molecular Weight 192.11 g/mol
Appearance Pale-yellow liquid
Storage Temperature 2-8°C

Data sourced from multiple references. sigmaaldrich.comsigmaaldrich.comoakwoodchemical.com

Overview of Key Transformations Mediated by this compound

The versatility of this compound is showcased in the array of chemical transformations it facilitates. These reactions are pivotal in modern organic synthesis for constructing intricate molecular architectures.

The most prominent application of this reagent is the Seyferth-Gilbert homologation , which converts aldehydes and ketones into alkynes with one additional carbon atom. enamine.netorganic-chemistry.orgwikipedia.org Specifically, the Ohira-Bestmann modification of this reaction allows for the efficient synthesis of terminal alkynes from aldehydes under exceptionally mild conditions, tolerating a wide range of functional groups. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of a vinylidene carbene intermediate, which then undergoes a 1,2-migration to yield the alkyne. organic-chemistry.org

Beyond alkyne synthesis, the Ohira-Bestmann reagent is a valuable partner in [3+2] cycloaddition reactions . Acting as a 1,3-dipole, it reacts with various dipolarophiles, such as nitroalkenes and ynones, to construct five-membered heterocyclic rings like pyrazoles and triazoles. enamine.netorgsyn.orgresearchgate.net These heterocycles are common motifs in medicinally active compounds.

Furthermore, the reagent participates in C-H insertion reactions . Under rhodium catalysis, the carbene generated from the Ohira-Bestmann reagent can insert into C-H bonds, enabling the direct functionalization of alkanes and other saturated systems. researchgate.net This powerful strategy offers a direct route to complex molecules by transforming otherwise inert C-H bonds.

The reagent can also be employed in the synthesis of enol ethers from ketones. enamine.net In the presence of an alcohol, the intermediate vinylidene carbene can be trapped to afford the corresponding enol ether.

Table 2: Major Applications of this compound

TransformationReactantProductKey Features
Seyferth-Gilbert Homologation AldehydeTerminal AlkyneMild conditions, high yields, broad substrate scope. organic-chemistry.orgwikipedia.org
[3+2] Cycloaddition Alkene/AlkynePyrazole (B372694), Triazole, etc.Forms five-membered heterocycles. enamine.netorgsyn.org
C-H Insertion AlkaneFunctionalized AlkaneRhodium-catalyzed, direct C-H functionalization. researchgate.net
Enol Ether Synthesis KetoneEnol EtherTrapping of carbene intermediate with alcohol. enamine.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₅H₉N₂O₄P B1144549 Dimethyl (1-Diazo-2-oxopropyl)phosphonate CAS No. 90965-06-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-diazo-1-dimethoxyphosphorylpropan-2-one
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InChI

InChI=1S/C5H9N2O4P/c1-4(8)5(7-6)12(9,10-2)11-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHSJJGGWYIFCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=[N+]=[N-])P(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455381
Record name Dimethyl (1-Diazo-2-oxopropyl)phosphonate
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Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

90965-06-3
Record name Dimethyl (1-diazo-2-oxopropyl)phosphonate
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Record name Dimethyl (1-Diazo-2-oxopropyl)phosphonate
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Record name Dimethyl (1-diazo-2-oxopropyl)phosphonate
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Record name DIMETHYL (1-DIAZO-2-OXOPROPYL)PHOSPHONATE
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Historical Evolution and Mechanistic Elucidation of Dimethyl 1 Diazo 2 Oxopropyl Phosphonate Chemistry

Foundations in Seyferth-Gilbert Homologation

The journey towards the modern utility of Dimethyl (1-Diazo-2-oxopropyl)phosphonate begins with the pioneering work on its precursor, the Seyferth-Gilbert reagent.

The Seyferth-Gilbert homologation is a chemical reaction that converts aldehydes and aryl ketones into alkynes with one additional carbon atom. wikipedia.orgwordpress.comsynarchive.com This transformation utilizes a key reactant, dimethyl (diazomethyl)phosphonate, which is widely known as the Seyferth-Gilbert reagent. wikipedia.orgwordpress.comwordpress.com The reaction is typically promoted by a strong base, most commonly potassium tert-butoxide, at low temperatures. wikipedia.orgyoutube.com The development of this reagent provided a direct method for one-carbon homologation of carbonyl compounds to produce substituted alkynes. wikipedia.orgnrochemistry.com

The mechanism of the Seyferth-Gilbert homologation proceeds through several distinct steps. blogspot.com First, the strong base deprotonates the Seyferth-Gilbert reagent (dimethyl (diazomethyl)phosphonate) to generate a reactive phosphonate (B1237965) anion. wikipedia.orgyoutube.comsantiago-lab.com This anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form an alkoxide intermediate. youtube.com

This intermediate undergoes a ring-closing step, similar to the Horner-Wadsworth-Emmons reaction, to form a transient oxaphosphetane. wikipedia.orgsantiago-lab.comorganic-chemistry.org The oxaphosphetane then eliminates a stable dimethyl phosphate (B84403) anion, yielding a vinyl diazoalkene intermediate. wikipedia.orgnrochemistry.comblogspot.comorganic-chemistry.org In the final stage, upon warming, this intermediate loses a molecule of nitrogen gas to generate a vinylidene carbene. wikipedia.orgorganic-chemistry.org This highly reactive carbene undergoes a 1,2-migration of one of the substituents to furnish the final alkyne product. wikipedia.orgblogspot.com An alternative mechanistic consideration, where nitrogen loss occurs from the oxaphosphetane to form an oxaphosphete, has been largely ruled out. organic-chemistry.org

The Advent of the Ohira-Bestmann Reagent: A Significant Advancement

While effective, the Seyferth-Gilbert homologation's reliance on strong bases limited its applicability, particularly with substrates sensitive to basic conditions, such as enolizable aldehydes. santiago-lab.com This limitation spurred the development of a more versatile alternative.

A major breakthrough occurred in 1989 when Susumu Ohira reported that this compound could serve as an efficient precursor to the active homologating species. orgsyn.orgnih.gov Ohira demonstrated that by treating this compound with methanol (B129727) in the presence of a mild base like potassium carbonate (K₂CO₃), the reactive dimethyl (diazomethyl)phosphonate anion could be generated in situ. wikipedia.orgblogspot.comsantiago-lab.com

This process involves the cleavage of the acetyl group from the reagent, a reaction known as methanolysis. wikipedia.orgorganic-chemistry.org The use of a mild base to generate the reactive anion circumvented the need for the harsh conditions of the original Seyferth-Gilbert protocol. wikipedia.orgsantiago-lab.com This discovery was pivotal, as it allowed for the homologation of base-labile aldehydes that would otherwise undergo side reactions like aldol (B89426) condensation. santiago-lab.comorganic-chemistry.org

Following Ohira's initial report, Hans Jürgen Bestmann and his colleagues extensively investigated the scope and limitations of this new methodology. organic-chemistry.org They confirmed that the use of this compound, which became known as the Ohira-Bestmann reagent, under mild basic conditions (K₂CO₃/methanol) provided a robust and high-yielding one-pot procedure for converting a wide array of aldehydes into terminal alkynes. sigmaaldrich.comorganic-chemistry.orgsigmaaldrich.com

Bestmann's work significantly expanded the reaction's utility, making it a more general and environmentally friendly protocol for alkyne synthesis. sigmaaldrich.comsantiago-lab.com The milder conditions proved compatible with a broad range of functional groups, which was a substantial improvement over the original Seyferth-Gilbert conditions. wikipedia.orgblogspot.com Further modifications, such as the use of caesium carbonate for less reactive aldehydes, have also been developed, leading to drastically increased yields. wikipedia.orgblogspot.com

Comparative Analysis with Related Homologation Methodologies

The Ohira-Bestmann modification represents a significant improvement over the original Seyferth-Gilbert protocol. The key distinction lies in the method of generating the reactive dimethyl (diazomethyl)phosphonate anion. The Seyferth-Gilbert reaction requires a strong base (e.g., potassium tert-butoxide) to deprotonate the dimethyl (diazomethyl)phosphonate reagent directly. wordpress.com In contrast, the Ohira-Bestmann reaction uses the more stable this compound, which generates the same anion under much milder basic conditions (e.g., potassium carbonate in methanol). wordpress.comstackexchange.com This makes the Ohira-Bestmann approach far more suitable for substrates with base-sensitive functional groups. wordpress.com

Compared to another classical method, the Corey-Fuchs reaction, the Ohira-Bestmann protocol offers advantages. The Corey-Fuchs reaction is a two-step process involving the formation of a 1,1-dibromoolefin followed by elimination with a strong base, typically requiring cryogenic temperatures and inert atmospheres. sigmaaldrich.comsigmaaldrich.com The Ohira-Bestmann reaction is often a more convenient one-pot procedure that avoids the use of such strong bases. sigmaaldrich.comwikipedia.org

Table 1: Comparison of Alkyne Synthesis Methodologies

FeatureSeyferth-Gilbert HomologationOhira-Bestmann ModificationCorey-Fuchs Reaction
ReagentDimethyl (diazomethyl)phosphonate wikipedia.orgThis compound wikipedia.orgCarbon tetrabromide and Triphenylphosphine (B44618)
BaseStrong base (e.g., KOtBu) wikipedia.orgMild base (e.g., K₂CO₃) wikipedia.orgStrong base (e.g., n-BuLi)
ProcedureOne-potOne-pot sigmaaldrich.comTwo steps sigmaaldrich.com
Substrate ScopeLimited by base-sensitivity (not ideal for enolizable aldehydes) santiago-lab.comBroad, compatible with base-sensitive functional groups wikipedia.orgBroad, but requires tolerance to strong organolithium bases

Distinctions from Corey-Fuchs Reaction

The most fundamental distinction lies in the reaction sequence and the nature of the key intermediates. The Corey-Fuchs reaction is a two-step procedure. rsc.orgorganic-chemistry.org It first converts an aldehyde into a 1,1-dibromoalkene through a process analogous to a Wittig reaction, using triphenylphosphine and carbon tetrabromide. organic-chemistry.orgaalto.fi This dibromoalkene is then treated with a strong base, such as n-butyllithium, to induce elimination and subsequent metal-halogen exchange, ultimately yielding the terminal alkyne after work-up. organic-chemistry.org In contrast, the reaction employing this compound (the Ohira-Bestmann reagent) is a one-pot process that directly converts the aldehyde to the alkyne. synarchive.comsigmaaldrich.com This method proceeds through the in situ generation of a dimethyl (diazomethyl)phosphonate anion, which reacts with the aldehyde to form a diazoalkene intermediate. chemeurope.comorganic-chemistry.orgnrochemistry.com This intermediate then loses nitrogen gas to form a vinylidene carbene, which undergoes a 1,2-migration to furnish the final alkyne product. chemeurope.comorganic-chemistry.org

The reaction conditions required for each method also set them apart. The Corey-Fuchs reaction typically necessitates the use of strong, non-nucleophilic bases and cryogenic temperatures, particularly in the second step. sigmaaldrich.comyoutube.com Conversely, the Ohira-Bestmann modification is renowned for its milder conditions. rsc.orgwikipedia.org The use of potassium carbonate in methanol is often sufficient to generate the active nucleophile from this compound. wikipedia.orgchemeurope.com This leniency makes the Ohira-Bestmann protocol highly compatible with a broader range of functional groups and particularly advantageous for base-sensitive substrates, such as enolizable aldehydes, which might otherwise undergo competing aldol condensation under the strongly basic conditions of the Corey-Fuchs reaction. organic-chemistry.orgyoutube.comsantiago-lab.com While the Ohira-Bestmann reagent is considered convenient, it is also noted to be potentially explosive, a concern primarily for large-scale synthesis. rsc.orgreddit.com

Table 1: Key Mechanistic and Practical Distinctions

FeatureCorey-Fuchs ReactionOhira-Bestmann Reaction (using this compound)
Number of Steps Two distinct synthetic operations. rsc.orgorganic-chemistry.orgOne-pot procedure. synarchive.comsigmaaldrich.com
Key Intermediate 1,1-Dibromoalkene. organic-chemistry.orgDiazoalkene, Vinylidene Carbene. chemeurope.comorganic-chemistry.org
Base Requirement Strong base (e.g., n-BuLi, LDA). organic-chemistry.orgsigmaaldrich.comMild base (e.g., K₂CO₃). wikipedia.orgchemeurope.com
Temperature Often requires low temperatures (-78 °C). sigmaaldrich.comTypically runs at room temperature. sigmaaldrich.com
Substrate Scope Broad, but can be limited by strongly basic conditions. youtube.comExcellent for base-labile and enolizable aldehydes. wikipedia.orgorganic-chemistry.org
Byproducts Triphenylphosphine oxide. aalto.fiDimethyl phosphate. organic-chemistry.org

Relationship to Wittig Chemistry and Horner-Wadsworth-Emmons Principles

The chemistry of this compound is mechanistically linked to the fundamental principles of the Wittig and, more closely, the Horner-Wadsworth-Emmons (HWE) reactions. organic-chemistry.org The connection is rooted in the initial interaction between a phosphorus-stabilized carbanion and a carbonyl compound, a defining feature of all three transformations. aalto.fiwikipedia.org

The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that uses phosphonate-stabilized carbanions instead of phosphonium (B103445) ylides. wikipedia.org These phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently with a wider array of aldehydes and ketones under milder conditions. wikipedia.orgnrochemistry.com The reaction with this compound operates on a similar principle. orgsyn.org In the Ohira-Bestmann modification, the reagent is deacylated in the presence of a base like potassium carbonate and methanol to generate a dimethyl (diazomethyl)phosphonate anion in situ. wikipedia.orgsemanticscholar.org This phosphonate-stabilized carbanion is the key nucleophile that initiates the reaction, directly paralleling the active species in the HWE reaction. santiago-lab.comwikipedia.org

The mechanistic relationship is most evident in the initial steps of the Seyferth-Gilbert homologation, for which the Ohira-Bestmann reaction is a popular variant. organic-chemistry.org

Generation of the Nucleophile : The HWE reaction begins with the deprotonation of a phosphonate ester to form a phosphonate carbanion. wikipedia.org Similarly, the Ohira-Bestmann protocol generates the dimethyl (diazomethyl)phosphonate anion. santiago-lab.com

Nucleophilic Attack and Oxaphosphetane Formation : Both the HWE carbanion and the dimethyl (diazomethyl)phosphonate anion undergo nucleophilic addition to the carbonyl carbon of an aldehyde or ketone. chemeurope.comwikipedia.org This attack leads to the formation of a transient four-membered heterocyclic intermediate known as an oxaphosphetane. organic-chemistry.orgorganische-chemie.ch This step is the mechanistic linchpin connecting the reactions.

Cycloelimination : The oxaphosphetane intermediate collapses in a cycloelimination step. organic-chemistry.org Herein lies the primary divergence. In the Wittig and HWE reactions, this elimination directly produces the alkene and a water-soluble phosphate byproduct (in the case of HWE) or triphenylphosphine oxide (in the Wittig reaction). wikipedia.orgorganic-chemistry.org In the reaction involving this compound, the elimination from the oxaphosphetane yields a vinyldiazo species and a stable dimethyl phosphate anion. chemeurope.comorganic-chemistry.org The reaction does not terminate at this olefin-like stage; the vinyldiazo intermediate subsequently loses dinitrogen and rearranges to form the alkyne. chemeurope.com

Therefore, the conversion of aldehydes to alkynes using this compound can be viewed as a tandem reaction that begins with a Horner-Wadsworth-Emmons-type olefination to form a specific kind of olefin (a diazoalkene), which then undergoes further transformation to the final product. orgsyn.orgorgsyn.org The failure of early attempts to synthesize alkynes directly via Wittig-like reactions tends to rule out alternative mechanisms where nitrogen loss precedes cycloelimination. organic-chemistry.org

Table 2: Mechanistic Comparison with Wittig and HWE Reactions

Mechanistic StepWittig ReactionHorner-Wadsworth-Emmons (HWE) ReactionOhira-Bestmann Reaction
Phosphorus Reagent Phosphonium YlidePhosphonate EsterThis compound
Active Nucleophile Phosphonium YlidePhosphonate Carbanion wikipedia.orgDimethyl (diazomethyl)phosphonate Anion santiago-lab.com
Key Intermediate Betaine and/or OxaphosphetaneOxaphosphetane wikipedia.orgOxaphosphetane organic-chemistry.org
Initial Product of Cycloelimination AlkeneAlkene (Predominantly E) wikipedia.orgDiazoalkene chemeurope.comorganic-chemistry.org
Final Product AlkeneAlkeneAlkyne chemeurope.com
Phosphorus Byproduct Triphenylphosphine OxideDialkyl Phosphate wikipedia.orgDimethyl Phosphate organic-chemistry.org

Synthetic Methodologies for Dimethyl 1 Diazo 2 Oxopropyl Phosphonate

Established Preparative Routes

The most common and well-established method for synthesizing Dimethyl (1-diazo-2-oxopropyl)phosphonate involves a diazo transfer reaction onto an activated methylene (B1212753) group of a phosphonate (B1237965) precursor. orgsyn.orgresearchgate.net This approach has become the standard due to its reliability and relatively high yields.

The synthesis starts from the corresponding β-ketophosphonate, Dimethyl (2-oxopropyl)phosphonate. tandfonline.comorgsyn.org The reaction involves the deprotonation of the α-carbon (the carbon between the carbonyl and phosphonate groups) using a base, followed by the introduction of a diazo group from an azide (B81097) transfer agent. orgsyn.orgwikipedia.org

The general procedure begins with treating Dimethyl (2-oxopropyl)phosphonate with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate an enolate. orgsyn.orgorgsyn.org This enolate then reacts with a sulfonyl azide, which serves as the diazo transfer agent. orgsyn.org The reaction results in the formation of this compound and a sulfonamide byproduct. orgsyn.orgorgsyn.org The choice of base and solvent is crucial for the reaction's success, with combinations like sodium hydride in toluene (B28343) or potassium carbonate in acetonitrile (B52724) being commonly employed. orgsyn.orgsigmaaldrich.com

A typical laboratory-scale synthesis involves the following steps:

The phosphonate precursor is dissolved in an anhydrous solvent like toluene or tetrahydrofuran (B95107) (THF). orgsyn.orgorgsyn.org

A base (e.g., NaH) is added to the solution, often at a reduced temperature (e.g., 0 °C), to facilitate deprotonation. orgsyn.org

The azide transfer agent, dissolved in a suitable solvent, is then added dropwise to the reaction mixture. orgsyn.org

After the reaction is complete, a workup procedure is performed to separate the desired product from the sulfonamide byproduct and other impurities, typically involving filtration and column chromatography. orgsyn.orgorgsyn.org

Reagent/ConditionRole/ParameterCommon Examples
Phosphonate Precursor Starting MaterialDimethyl (2-oxopropyl)phosphonate
Base Deprotonation of α-carbonSodium Hydride (NaH), Potassium Carbonate (K₂CO₃) orgsyn.orgorgsyn.orgwikipedia.org
Azide Transfer Agent Source of Diazo GroupTosyl azide (TsN₃), 4-Acetamidobenzenesulfonyl azide (p-ABSA) orgsyn.orgorgsyn.org
Solvent Reaction MediumToluene, Tetrahydrofuran (THF), Acetonitrile orgsyn.orgorgsyn.orgsigmaaldrich.com
Temperature Reaction Control0 °C to room temperature orgsyn.org
Typical Yield Efficiency85-95% orgsyn.orgorgsyn.org

This table summarizes common conditions for the synthesis of this compound via diazo transfer.

The initial synthesis developed by Vandewalle in 1984 utilized tosyl azide (TsN₃) as the diazo transfer agent. orgsyn.orgorgsyn.org While effective, tosyl azide and the related methanesulfonyl azide (MsN₃) are known to be potentially hazardous and explosive, which limits their use, especially in large-scale applications. orgsyn.orgorgsyn.org This has driven research into safer and more efficient alternatives.

A significant improvement was the introduction of 4-acetamidobenzenesulfonyl azide (p-ABSA) by Davies. orgsyn.orgorgsyn.org p-ABSA is a crystalline solid that is more thermally stable and less shock-sensitive than tosyl azide. orgsyn.orgorgsyn.org A key advantage of using p-ABSA is that the resulting 4-acetamidobenzenesulfonamide (B121751) byproduct is poorly soluble in many organic solvents used for the reaction workup, allowing for its easy removal by simple filtration. orgsyn.orgorgsyn.org This simplifies the purification process, often reducing the need for extensive chromatography. orgsyn.org

More recently, other azide transfer agents have been developed to further enhance safety and ease of use. Imidazole-1-sulfonyl azide hydrochloride has been reported as a stable, solid reagent. acs.org Its use in the synthesis leads to byproducts that are highly soluble in water, which facilitates an even simpler aqueous workup and avoids chromatographic purification. acs.org Other alternatives that have been explored include p-nitrobenzenesulfonyl azide (p-NBSA) and polymer-supported sulfonyl azides. organic-chemistry.orgacs.org

Azide Transfer AgentAbbreviationKey Characteristics
p-Toluenesulfonyl azide TsN₃Traditional reagent; effective but potentially hazardous (explosive). orgsyn.orgorgsyn.orgorganic-chemistry.org
Methanesulfonyl azide MsN₃Effective, but also poses safety hazards; byproducts are easily removed by aqueous base extraction. orgsyn.org
4-Acetamidobenzenesulfonyl azide p-ABSASafer, crystalline solid; byproduct is often insoluble and easily removed by filtration. orgsyn.orgorgsyn.org
Imidazole-1-sulfonyl azide -Bench-stable solid; generates water-soluble byproducts, simplifying workup and improving scalability. acs.org
p-Nitrobenzenesulfonyl azide p-NBSAEffective diazo transfer agent, sometimes giving better results than other azides. acs.org

This table compares various azide transfer agents used in the synthesis of this compound.

Innovations in in situ Generation Protocols

Although this compound is relatively stable and can be stored, its direct precursor, dimethyl (diazomethyl)phosphonate (DAMP), has a limited shelf life and is expensive. orgsyn.orgorgsyn.org The Ohira-Bestmann protocol allows for the convenient in situ generation of the active reagent (the anion of DAMP) from this compound under mild basic conditions (e.g., K₂CO₃ in methanol). orgsyn.orgwikipedia.orgchemeurope.com

An improved in situ method utilizes the bench-stable imidazole-1-sulfonyl azide as the diazotransfer reagent. acs.org This protocol involves the reaction of Dimethyl (2-oxopropyl)phosphonate with the azide in the presence of a base, followed by the direct addition of an aldehyde. The highly aqueous solubility of the byproducts from imidazole-1-sulfonyl azide makes the workup significantly easier compared to methods using traditional sulfonyl azides, representing a safe and scalable approach for the transformation of aldehydes into terminal alkynes. acs.org

Scalability Considerations in Reagent Synthesis

The commercial cost and limited shelf-life of related reagents make laboratory-scale and large-scale preparation of this compound a practical necessity for many users. orgsyn.orgresearchgate.net When scaling up the synthesis, several factors must be considered, primarily the safety associated with azide reagents and the efficiency of purification.

The use of safer azide transfer agents like p-ABSA or imidazole-1-sulfonyl azide is a critical consideration for scalability. orgsyn.orgacs.org These reagents mitigate the risks associated with potentially explosive compounds like tosyl azide. orgsyn.org Furthermore, the simplified purification procedures they enable—filtration for p-ABSA byproducts and aqueous extraction for imidazole-1-sulfonyl azide byproducts—are highly advantageous for large-scale production, as they can reduce reliance on time-consuming and costly chromatography. orgsyn.orgacs.org

For industrial applications, continuous flow processing offers a modern solution to the hazards of diazo transfer reactions. acs.orgnih.gov In a flow setup, small amounts of reagents are mixed continuously in a reactor, minimizing the volume of hazardous material present at any given time. This allows for the in situ generation and immediate consumption of sulfonyl azides, significantly enhancing the safety of the process. acs.orgnih.gov This technology makes the synthesis highly scalable and controlled.

Mechanistic Pathways in Reactions Involving Dimethyl 1 Diazo 2 Oxopropyl Phosphonate

The Ohira-Bestmann Homologation Mechanism

The Ohira-Bestmann modification of the Seyferth-Gilbert homologation provides a mild and efficient method for converting aldehydes into terminal alkynes. stackexchange.comorgsyn.org The reaction proceeds through a sequence of well-defined intermediates. A key advantage of the Ohira-Bestmann protocol is the in situ generation of the reactive phosphonate (B1237965) carbanion under gentle conditions, making it suitable for a wide array of substrates, including those sensitive to the strongly basic conditions of the original Seyferth-Gilbert reaction. stackexchange.comorganic-chemistry.orgwikipedia.org

The reaction is initiated by the cleavage of the acetyl group from the Dimethyl (1-diazo-2-oxopropyl)phosphonate reagent. orgsyn.orgorgsyn.org This is typically achieved using a base, such as potassium carbonate, in an alcohol solvent like methanol (B129727). stackexchange.comorgsyn.orgwikipedia.org The alkoxide, generated in small amounts from the alcohol and carbonate, attacks the acetyl carbonyl group, leading to its removal as a methyl ester (e.g., methyl acetate). wordpress.com This deacylation generates the key reactive species: the dimethyl (diazomethyl)phosphonate anion. orgsyn.orgnrochemistry.com

This phosphonate-stabilized carbanion is a potent nucleophile. It subsequently attacks the electrophilic carbonyl carbon of an aldehyde or ketone present in the reaction mixture. nrochemistry.comblogspot.com This nucleophilic addition results in the formation of a tetrahedral alkoxide intermediate. orgsyn.orgorganic-chemistry.org

Table 1: Key Steps in Carbanion Formation and Nucleophilic Addition

Step Reactants Key Transformation Product
1. Base-Mediated Deacylation This compound, Base (e.g., K₂CO₃/MeOH) Cleavage of the acetyl group. Dimethyl (diazomethyl)phosphonate anion

| 2. Nucleophilic Attack | Dimethyl (diazomethyl)phosphonate anion, Aldehyde/Ketone (R-CO-R') | Attack of the carbanion on the carbonyl carbon. | Tetrahedral alkoxide intermediate |

Following the initial nucleophilic addition, the resulting alkoxide intermediate undergoes an intramolecular cyclization. organic-chemistry.org The negatively charged oxygen atom attacks the electrophilic phosphorus atom of the phosphonate group. This ring-closing step forms a transient, four-membered heterocyclic intermediate known as an oxaphosphetane. organic-chemistry.orgblogspot.comucla.edu

This oxaphosphetane intermediate is generally unstable and rapidly undergoes a cycloelimination reaction, a process analogous to the final step of the Wittig reaction. organic-chemistry.org The ring fragments, driven by the formation of a very stable phosphorus-oxygen double bond, break apart to yield two new species: a stable dimethyl phosphate (B84403) anion and a vinyl diazo-intermediate. organic-chemistry.orgblogspot.com

The cycloelimination of the oxaphosphetane directly produces a vinyl diazo-intermediate. organic-chemistry.orgnrochemistry.comblogspot.com This species is characterized by a diazo group attached to a carbon-carbon double bond. The formation of diazoalkenes is a critical juncture in the mechanism. orgsyn.orgorganic-chemistry.org

Diazo compounds are known for their propensity to extrude molecular nitrogen (N₂), which is a thermodynamically highly favorable process. nih.govstackexchange.com Upon gentle warming, the vinyl diazo-intermediate readily loses a molecule of dinitrogen gas. organic-chemistry.orgblogspot.com The ease of this nitrogen expulsion is a key driver for the subsequent steps of the reaction. nih.gov The reaction rate is typically first-order with respect to the diazonium compound, suggesting a unimolecular cleavage. stackexchange.com

The expulsion of nitrogen from the vinyl diazo-intermediate generates a highly reactive, electron-deficient species known as a vinylidene carbene. organic-chemistry.orgblogspot.comenamine.net This intermediate is central to the formation of the final alkyne product.

The vinylidene carbene rapidly rearranges to the more stable alkyne through a 1,2-migration. blogspot.comresearchgate.net In this step, a substituent from the adjacent carbon atom shifts to the carbene carbon. stackexchange.com This rearrangement is a type of Fritsch-Buttenberg-Wiechell rearrangement. When aldehydes are the initial substrate, the migrating group is typically a hydrogen atom, leading to a terminal alkyne. orgsyn.org The migratory aptitude of different groups generally follows the order H > Aryl > Alkyl. rsc.org This rearrangement from the unstable carbene to the alkyne is a rapid and essentially irreversible process. nih.gov

When the Ohira-Bestmann reaction is performed with ketones instead of aldehydes, the reaction pathway can diverge after the formation of the vinylidene carbene. orgsyn.orgenamine.net Because there is no hydrogen atom to migrate (or the migration of an alkyl/aryl group is slower), the highly reactive carbene intermediate can be intercepted or "trapped" by a nucleophilic solvent, such as the methanol often used in the reaction. organic-chemistry.orgorgsyn.org

The trapping mechanism involves the insertion of the vinylidene carbene into the O-H bond of the alcohol. orgsyn.orgchemtube3d.com This occurs via the attack of an oxygen lone pair onto the empty p-orbital of the carbene, followed by a rapid proton transfer to form the final, stable enol ether product. chemtube3d.comyoutube.com This pathway provides a valuable method for synthesizing enol ethers from ketones. enamine.netchemicalbook.com

Mechanistic Aspects of 1,3-Dipolar Cycloaddition Reactions

Beyond its role in alkyne synthesis, this compound and the in situ generated dimethyl (diazomethyl)phosphonate can act as 1,3-dipoles in cycloaddition reactions. orgsyn.orgenamine.netorgsyn.org The diazo group is a classic 1,3-dipole, capable of reacting with a wide range of dipolarophiles, such as alkenes and alkynes, in a concerted [3+2] cycloaddition. nih.govnih.govwikipedia.org

In these reactions, the terminal nitrogen of the diazo group typically initiates the attack on the dipolarophile. nih.gov The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa). nih.govrsc.org These reactions provide a direct route to various five-membered nitrogen-containing heterocycles, such as pyrazoles, triazolines, and oxazoles, which are valuable scaffolds in medicinal chemistry and materials science. orgsyn.orgenamine.netsigmaaldrich.com The reactivity of the diazo compound in these cycloadditions can be tuned based on the electronic properties of the dipolarophile. nih.govrsc.org

Table 2: Products from 1,3-Dipolar Cycloaddition of Diazo Compounds

Dipolarophile Resulting Heterocycle
Alkene Pyrazoline
Alkyne Pyrazole (B372694)
Nitrile Triazole

Pathways for C-H and Heteroatom-H Insertion Reactions

The insertion of the carbene derived from this compound into C-H and heteroatom-H bonds is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed via the formation of a transition metal-carbene intermediate.

The general catalytic cycle begins with the reaction of the diazo compound with a coordinatively unsaturated metal catalyst, such as dirhodium(II) acetate (B1210297) (Rh₂(OAc)₄), to form a highly electrophilic metal-carbene complex with the concomitant loss of nitrogen gas. This metal-carbene is the key reactive intermediate that engages with the C-H or heteroatom-H bond.

General Catalytic Cycle for Carbene Insertion

For C-H insertion reactions, the metal-carbene intermediate reacts with an alkane or a molecule containing an activated C-H bond. The mechanism is generally accepted to proceed through a concerted, but asynchronous, three-centered transition state. In this transition state, the C-H bond of the substrate interacts with the carbene carbon of the metal-carbene complex. The hydrogen atom begins to migrate to the carbene carbon as the new carbon-carbon bond forms.

Theoretical studies on related rhodium-carbene systems suggest that this process involves a hydride-transfer-like transition state, which precedes C-C bond formation. The electrophilicity of the carbene carbon is a crucial factor, and it is enhanced by the electron-withdrawing phosphonate group. The regioselectivity of C-H insertion generally follows the order: tertiary (3°) > secondary (2°) > primary (1°), which is a result of the stabilization of the partial positive charge that develops on the carbon atom of the C-H bond in the transition state. However, steric factors can also play a significant role, sometimes favoring insertion into less hindered primary C-H bonds.

Intramolecular C-H insertion reactions are particularly efficient, especially for the formation of five-membered rings. These reactions provide a streamlined approach to constructing complex cyclic frameworks.

Insertion reactions into heteroatom-H bonds (such as O-H, N-H, and S-H) are typically very facile due to the presence of lone pairs on the heteroatom. Two primary mechanistic pathways are considered:

Concerted Insertion: Similar to the C-H insertion, this pathway involves a three-centered transition state where the heteroatom, hydrogen, and carbene carbon interact simultaneously. This is often proposed for less basic heteroatoms.

Stepwise Ylide Formation: This pathway is particularly relevant for more nucleophilic heteroatoms like nitrogen and oxygen. It involves the nucleophilic attack of the heteroatom on the electrophilic carbene carbon to form a zwitterionic ylide intermediate. This is followed by a rapid proton transfer from the heteroatom to the adjacent carbanionic center to yield the final insertion product. The formation of the ylide can be reversible, and the subsequent proton transfer is typically fast and irreversible.

Rhodium(II) and copper(I) complexes are common catalysts for these transformations. For instance, the rhodium(II)-catalyzed O-H insertion into alcohols is a well-established method. acs.org

Table 1: Examples of Heteroatom-H Insertion Reactions

ReagentSubstrateCatalystSolventProductYield (%)Reference
Diethyl (1-diazo-2-oxopropyl)phosphonate2-PropanolRh₂(OAc)₄Not specifiedDiethyl (1-(isopropoxy)-2-oxopropyl)phosphonateNot specified acs.org
This compoundMethanol (in Seyferth-Gilbert/Ohira-Bestmann reaction)K₂CO₃MethanolTrapped enol ether from ketone substratesGood orgsyn.org
Generic α-diazophosphonateAmines (R₂NH)Cu(I) or Rh(II)Variousα-AminophosphonateHighGeneral finding

Applications of Dimethyl 1 Diazo 2 Oxopropyl Phosphonate in Complex Molecule Synthesis

Alkyne Synthesis from Aldehydes: Scope and Substrate Specificity

One of the most prominent applications of dimethyl (1-diazo-2-oxopropyl)phosphonate is the one-carbon homologation of aldehydes to yield alkynes. orgsyn.orgorgsyn.org This transformation, widely recognized as the Ohira-Bestmann reaction, provides a convenient and high-yielding method for synthesizing acetylenes under mild conditions. orgsyn.orgtcichemicals.comtcichemicals.com The reaction proceeds through the in situ generation of dimethyl (diazomethyl)phosphonate anion upon treatment of the Ohira-Bestmann reagent with a base, typically potassium carbonate in methanol (B129727). tcichemicals.comresearchgate.netorgsyn.org This anion then reacts with an aldehyde, leading to a sequence of steps involving an intermediate diazo alkene, which subsequently eliminates nitrogen and undergoes a 1,2-hydrogen shift to furnish the corresponding alkyne. orgsyn.org This method serves as a powerful alternative to other procedures like the Corey-Fuchs reaction, often avoiding the need for strong bases, cryogenic temperatures, or inert gas techniques. researchgate.netsigmaaldrich.com

A significant advantage of the Ohira-Bestmann protocol is its applicability to substrates that are sensitive to harsh reaction conditions. The reaction can be successfully applied to the homologation of enolizable aldehydes, which are prone to side reactions such as aldol (B89426) condensation under strongly basic conditions. orgsyn.org The use of milder bases like potassium carbonate is key to this success. tcichemicals.comorgsyn.org Furthermore, protocols have been developed that are suitable for base-labile aldehydes. While the standard Ohira-Bestmann conditions (K₂CO₃, MeOH) are generally mild, a variant known as the Gilbert protocol employs potassium tert-butoxide at -78 °C, which can be advantageous for particularly sensitive or unreactive aldehydes. orgsyn.org The ability to convert these challenging substrates broadens the synthetic utility of the reagent significantly.

The reaction's scope is extensive, accommodating a wide variety of aldehydes. Research has demonstrated the successful conversion of aromatic, aliphatic, and α,β-unsaturated aldehydes into their corresponding alkynes. nih.gov

Table 1: Examples of Alkyne Synthesis from Various Aldehydes

EntryAldehyde SubstrateReagent/ConditionsProductYield (%)Source(s)
14-ChlorobenzaldehydeK₂CO₃, MeOH, rt1-Chloro-4-ethynylbenzene~95% sigmaaldrich.com
2UndecanalK₂CO₃, MeOH, rt1-Dodecyne56% tcichemicals.com
3CyclohexanecarboxaldehydeK₂CO₃, MeOH, rtEthynylcyclohexaneHigh tcichemicals.com
4Cinnamaldehyde (α,β-unsaturated)K₂CO₃, MeOH, rt1-Phenyl-1-buten-3-yneHigh nih.gov

This table is illustrative. Yields are highly dependent on specific reaction conditions and substrate.

The Ohira-Bestmann reaction is most widely recognized for its exceptional efficiency in synthesizing terminal alkynes from a diverse range of aldehydes. tcichemicals.comtcichemicals.com The standard protocol, involving an aldehyde, the reagent, and potassium carbonate in methanol, reliably produces the 1-alkyne. tcichemicals.comtcichemicals.com This method has become a staple in synthetic chemistry due to its operational simplicity and mild conditions. tcichemicals.comtcichemicals.com

While the primary application is for terminal alkynes, the synthesis of internal alkynes is also achievable. The reaction of the in situ generated dimethyl (diazomethyl)phosphonate with ketones, instead of aldehydes, can lead to the formation of internal alkynes, although this pathway often competes with the formation of enol ethers. orgsyn.orgenamine.netresearchgate.net The outcome is dependent on the specific substrate and reaction conditions employed.

Formation of Phosphoryl-Substituted Nitrogen Heterocycles via 1,3-Dipolar Cycloaddition

Beyond its role in alkyne synthesis, this compound serves as a valuable 1,3-dipole for the construction of various five-membered nitrogen-containing heterocycles. orgsyn.orgenamine.netorgsyn.orgresearchgate.net In these reactions, the diazo group of the reagent participates in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. orgsyn.orgnih.gov This approach provides direct access to heterocycles bearing a phosphonate (B1237965) group, a functional moiety of interest in medicinal chemistry and materials science. orgsyn.orgmdpi.com

Phosphonyl-substituted pyrazoles can be synthesized effectively through the 1,3-dipolar cycloaddition of this compound with alkynes. researchgate.netnih.gov Pyrazoles are a highly important class of heterocycles, with many derivatives exhibiting a wide range of biological activities and forming the core of numerous pharmaceutical drugs. nih.govnih.gov The reaction between the Ohira-Bestmann reagent and various alkynes, often those bearing electron-withdrawing groups, proceeds regioselectively to furnish functionalized phosphonyl pyrazoles. researchgate.net Multi-component reactions have also been developed, where an aldehyde, a cyanoacid derivative, and the Ohira-Bestmann reagent combine in a one-pot process to generate highly substituted phosphonyl pyrazole (B372694) rings. researchgate.net

Table 2: Synthesis of Pyrazole Derivatives

DipolarophileReagent/ConditionsProduct TypeSource(s)
AlkynesBase-mediated cycloadditionPhosphonyl-substituted pyrazoles researchgate.netnih.gov
NitroalkenesBase-mediated cycloadditionFunctionalized phosphonyl pyrazoles researchgate.net
Aldehyde + Cyanoacid DerivativeOne-pot, multi-component reactionPolyfunctional phosphonyl pyrazoles researchgate.net

The reactivity of this compound as a 1,3-dipole extends to the synthesis of triazolines and their oxidized counterparts, triazoles. orgsyn.orgenamine.netorgsyn.orgresearchgate.net These heterocycles are synthesized via cycloaddition with compounds containing carbon-nitrogen multiple bonds. For example, reaction with nitriles can lead to the formation of triazole systems. Oxazolones have been used as precursors which, upon reaction with azodicarboxylates, can yield triazolines. researchgate.net These triazolines can often be readily converted to the more stable aromatic triazoles. researchgate.net The 1,2,3-triazole and 1,2,4-triazole (B32235) cores are significant scaffolds in medicinal chemistry, appearing in a variety of therapeutic agents. nih.gov

Phosphoryl-substituted oxazoles and thiazoles are also accessible using this compound. orgsyn.orgenamine.netorgsyn.orgresearchgate.net The synthesis of these heterocycles typically involves cycloaddition reactions where the dipolarophile provides the requisite oxygen or sulfur atom. slideshare.net For instance, the reaction with isothiocyanates can serve as a route to thiazole (B1198619) derivatives. The oxazole (B20620) and thiazole rings are important components of many natural products and pharmacologically active compounds. slideshare.netorganic-chemistry.org While specific examples directly employing this compound for these particular heterocycles are part of its general reactivity profile, detailed synthetic studies often focus on the more common pyrazole and alkyne syntheses. orgsyn.orgenamine.netorgsyn.org

Isoquinoline (B145761) and Pyridine (B92270) N-Oxides

This compound serves as a valuable reagent in the synthesis of nitrogen-containing heterocyclic compounds, specifically isoquinoline and pyridine N-oxides. The formation of these structures is often achieved through cyclization reactions with oximes, catalyzed by transition metals like rhodium. sigmaaldrich.com

One prominent method involves the Iridium(III)-catalyzed C-H activation and annulation of aryloximes with α-diazocarbonyl compounds, such as this compound, to produce substituted isoquinoline N-oxides. nih.gov This reaction proceeds under mild, atmospheric conditions and notably does not require an external oxidant, releasing nitrogen gas and water as the only byproducts. nih.gov The process demonstrates high efficiency and allows for further functionalization of the resulting N-oxide products. nih.gov

Similarly, copper-catalyzed intramolecular cyclization of specific (E)-2-alkynylaryl oxime derivatives provides a pathway to isoquinoline N-oxides. nih.govrsc.org By carefully selecting the protecting group on the oxime hydroxyl, the reaction can be directed to selectively cleave the N–O or O–H bond, yielding either isoquinolines or isoquinoline N-oxides. researchgate.net While this specific method highlights the synthesis of the N-oxide scaffold, the direct involvement of this compound is more clearly established in the rhodium and iridium-catalyzed annulation reactions with oximes. sigmaaldrich.comnih.gov

The synthesis of substituted pyridines from pyridine N-oxides is a well-established field, as N-oxides are more reactive to both electrophilic and nucleophilic reagents than their parent pyridines. researchgate.netsemanticscholar.org Methodologies for creating substituted pyridine N-oxides often involve the direct functionalization of a pre-existing pyridine N-oxide ring through transition metal-catalyzed reactions like alkenylation or arylation. researchgate.netsemanticscholar.org

Carbene-Mediated Transformations

A significant area of application for this compound involves its decomposition, typically mediated by transition metals, to form a phosphonate-substituted carbene. This highly reactive intermediate is not isolated but is used in situ to effect a variety of chemical transformations.

Cyclopropanation Reactions

The reaction of the carbene generated from this compound with olefins is a key method for synthesizing cyclopropylphosphonates. researchgate.net These reactions are challenging for acceptor-only phosphonyl diazo compounds but have been successfully achieved using various catalysts. nih.gov

Copper-catalyzed decomposition of dimethylphosphono-substituted diazoalkanes in the presence of olefins is a viable method for preparing dimethylphosphono-substituted cyclopropanes. researchgate.net Research has shown that copper powder in refluxing cyclohexane (B81311) can yield cyclopropanated products in moderate to good yields. researchgate.net

More advanced and selective methods have been developed using biocatalysts. Engineered myoglobin-based carbene transferases have been employed for the highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates. nih.gov This enzymatic approach allows for the efficient synthesis of both (1R,2S) and (1S,2R) enantiomers of the desired cyclopropylphosphonate esters from a range of vinylarene substrates, achieving high diastereomeric and enantiomeric excess. nih.gov Mechanistic studies indicate that the enzymatic cyclopropanation with the phosphonyl diazo reagent is inherently more challenging than with other carbene precursors like ethyl diazoacetate, likely due to steric repulsion between the dimethyl phosphonate group and the protein environment. nih.gov

Table 1: Catalysts in Cyclopropanation Reactions

Catalyst TypeSpecific CatalystSubstrate ClassKey Features
Transition Metal Copper PowderOlefinsModerate to good yields (40-76%). researchgate.net
Biocatalyst Engineered Myoglobin (B1173299)VinylarenesHigh stereoselectivity and enantiodivergence; produces specific enantiomers. nih.gov

Ylide Formation

Under basic conditions and in the presence of carbonyl compounds, this compound can form vinylidene carbenes. enamine.netorgsyn.org This transformation is a cornerstone of the Ohira-Bestmann reaction. While the primary outcome of this reaction with aldehydes is the formation of alkynes, the underlying mechanism involves carbene and potentially ylide-like intermediates. orgsyn.org

The reaction of λ5-phosphorus-containing α-diazo compounds (PCDCs), such as this compound, can be induced to undergo a wide variety of chemical transformations, including ylide formation. researchgate.net For instance, the reaction with sulfoxonium ylides under silver/rhodium catalysis has been explored in the synthesis of isoquinolines. researchgate.net The versatility of PCDCs stems from the high reactivity of the diazo moiety, which allows for transformations like carbon–hydrogen insertion, heteroatom–hydrogen insertion, and cycloaddition, in addition to ylide formation. researchgate.net

Integration in Total Synthesis Strategies (e.g., natural products, pharmaceuticals)

The unique reactivity of this compound makes it a crucial reagent in the total synthesis of complex molecules, including biologically active compounds for pharmaceutical and agricultural applications. chemimpex.com

Pharmaceutical Development and Bioactive Compounds

This compound is utilized in the synthesis of bioactive compounds, contributing to the development of new therapeutic agents. chemimpex.com Organophosphonate compounds, which can be synthesized using this reagent, are a rich source of enzyme inhibitors, antibiotics, and antimalarial agents. nih.gov

The reagent's ability to introduce phosphonate groups into molecules is particularly valuable. chemimpex.com For example, phosphonyl-functionalized molecules such as the antiviral drug Tenofovir and fosmidomycin (B1218577) analogs highlight the importance of the phosphonate moiety in medicinal chemistry. nih.gov The cyclopropylphosphonate structures created via carbene-mediated reactions are also of significant interest, as seen in molecules like MRS2339, a potent drug candidate for treating heart failure. nih.gov Furthermore, the reagent has been used in the synthesis of TDP2 inhibitor derivatives, demonstrating its utility in creating compounds for targeted cancer therapy. researchgate.net

Agrochemical Formulations

The application of this compound extends to agricultural chemistry, where it is used in the formulation of effective pesticides and herbicides. chemimpex.com The phosphonate functional group is present in various plant regulators. nih.gov The reagent's role in forming carbon-nitrogen bonds and creating diverse heterocyclic structures is crucial for synthesizing new agrochemicals. chemimpex.com Its stability and ease of handling facilitate its use in laboratory settings for developing novel solutions for crop protection. chemimpex.com

Advanced Materials Development (e.g., polymers, coatings)

The incorporation of phosphorus-containing moieties into polymers and coatings can significantly enhance their properties, including flame retardancy, thermal stability, and biocompatibility. rsc.orgacs.org While this compound is recognized for its potential in material science, detailed research on its direct application in the synthesis of polymers and coatings is not extensively documented in publicly available literature. acs.orgresearchgate.net However, the broader field of phosphonate-containing polymers provides a context for its potential utility.

The general strategies for creating phosphonate-functionalized polymers involve either the polymerization of monomers already containing a phosphonate group or the post-polymerization modification of an existing polymer chain. mdpi.com The reactivity of the diazo group in compounds like this compound presents a theoretical avenue for grafting these functional groups onto polymer backbones. acs.org

Research in the broader field has demonstrated the successful synthesis of various phosphonate-containing polymers with enhanced material properties. These studies, while not directly employing this compound, underscore the potential impact of incorporating such functionalities.

Detailed Research Findings:

While specific data on polymers synthesized directly with this compound is scarce, related research on phosphonate-containing polymers highlights the achievable benefits. For instance, phosphonate-functionalized poly(phthalazinone ether ketones) have been shown to induce the formation of apatite coatings, enhancing biocompatibility. acs.org Similarly, the introduction of phosphonate groups into polyethylene (B3416737) has been demonstrated to improve flame retardant properties. rsc.org

Interactive Data Table: Examples of Phosphonate-Containing Polymers and Coatings

While direct applications of this compound in polymerization are not widely reported, the following table provides examples of polymers functionalized with other phosphonate-containing compounds, illustrating the types of materials and their enhanced properties. This provides a framework for the potential applications of the subject compound.

Polymer/Coating TypeMonomer/Functionalizing AgentMethod of SynthesisKey Properties/Findings
Phosphonate-functionalized poly(phthalazinone ether ketones)Phosphonate-containing monomersNot SpecifiedInduces apatite coating formation, enhancing biocompatibility. acs.org
Flame retardant polyethylenePhosphonate-functionalized comonomersCopolymerizationEnhanced thermal and flame-retardant properties. rsc.org
Phosphonate-functionalized polycarbonatesPhosphonate-based cyclic monomersRing-Opening Polymerization (ROP)Creates biodegradable polymers with potential for various applications. mdpi.com
Lithium phosphonate functionalized polymer coatingLithium phosphonate functionalized poly(arylene ether sulfone)Not SpecifiedSuppresses undesired reactions and enhances thermal stability of battery cathodes. researchgate.net
Flame retardant epoxy resinsbis(2,6-dimethyphenyl) phenylphosphonateBlendingIncreased flame retardancy and thermal stability. researchgate.net

Stereochemical and Regiochemical Control in Reactions of Dimethyl 1 Diazo 2 Oxopropyl Phosphonate

Stereoselectivity in Alkyne Formation

A primary application of Dimethyl (1-diazo-2-oxopropyl)phosphonate is in the Ohira-Bestmann modification of the Seyferth-Gilbert homologation, which converts aldehydes into terminal alkynes. wikipedia.orgsynarchive.comenamine.net A key advantage of this protocol is its ability to perform this transformation under mild reaction conditions, which is particularly crucial for substrates bearing sensitive functional groups or stereocenters. chemeurope.comorgsyn.org

The reaction typically involves treating an aldehyde with the Ohira-Bestmann reagent in the presence of a mild base, such as potassium carbonate (K₂CO₃), in methanol (B129727). stackexchange.comsigmaaldrich.com Under these conditions, the reagent is deacylated to generate a dimethyl(diazomethyl)phosphonate anion in situ. wikipedia.orgorganic-chemistry.org This anion then reacts with the aldehyde. The mildness of the base is critical for preserving the stereochemical integrity of substrates with stereogenic centers adjacent to the aldehyde group (α-stereocenters), which are prone to epimerization under the strongly basic conditions (e.g., potassium tert-butoxide at low temperatures) of the original Seyferth-Gilbert protocol. orgsyn.orgstackexchange.com Research has demonstrated the wide applicability of this method for aldehydes with α-stereogenic centers, proceeding without significant loss of stereochemistry. orgsyn.org

The mechanism involves the addition of the phosphonate (B1237965) anion to the aldehyde, followed by cyclization to an oxaphosphetane intermediate, elimination of dimethyl phosphate (B84403), and loss of nitrogen to form a vinylidene carbene, which rearranges to the terminal alkyne. wikipedia.orgchemeurope.comorganic-chemistry.org The mild, nearly neutral conditions prevent the deprotonation of the α-carbon, thus retaining its original configuration in the final alkyne product.

Table 1: Stereoselective Alkyne Synthesis from Aldehydes with α-Stereocenters using the Ohira-Bestmann Reagent

This table illustrates the retention of stereochemistry in the Ohira-Bestmann reaction.

Aldehyde Substrate (with α-Stereocenter)Base/SolventAlkyne ProductStereochemical Outcome
N-Boc-D-prolinalK₂CO₃ / MeOHN-Boc-D-ethynylpyrrolidineRetention of configuration at C2 orgsyn.org
(R)-2,3-O-IsopropylideneglyceraldehydeK₂CO₃ / MeOH(R)-3,4-O-Isopropylidene-1-butyne-3,4-diolRetention of configuration stackexchange.com
L-Glyceraldehyde derivativeK₂CO₃ / MeOHTerminal alkyne derivativeNo epimerization reported orgsyn.org

This is a representative table based on findings that aldehydes with stereogenic centers at the α-carbon react without loss of stereochemistry. orgsyn.org

Diastereoselective and Enantioselective Cyclopropanation

Beyond alkyne synthesis, the diazo functionality of this compound allows it to serve as a carbene precursor for cyclopropanation reactions. researchgate.net Significant advances have been made in controlling both the diastereoselectivity and enantioselectivity of these reactions through biocatalysis.

Recent research has focused on engineering metalloproteins, specifically myoglobin-based carbene transferases, to catalyze the cyclopropanation of olefins with high stereocontrol using a phosphonyl diazo reagent. nih.gov Wild-type myoglobin (B1173299) shows a lack of reactivity for this transformation, necessitating protein engineering to develop efficient biocatalysts. nih.gov Through a 'substrate walking' protein engineering strategy, researchers have successfully developed two complementary sets of myoglobin variants that can produce either the (1R, 2S) or (1S, 2R) enantiomer of the desired cyclopropylphosphonate ester product. nih.gov

These engineered biocatalysts enable the transformation of a wide array of vinylarene substrates, achieving excellent diastereoselectivity (up to 99% de) and enantioselectivity (up to 99% ee) at a preparative scale. nih.gov The choice of specific mutations in the myoglobin active site dictates the stereochemical outcome, providing enantiodivergent pathways to both trans-cyclopropane enantiomers from the same starting materials. Mechanistic studies suggest the reaction proceeds through an iron-carbenoid intermediate, and the protein scaffold's chiral environment directs the approach of the olefin, thereby controlling the stereochemistry of the cyclopropane (B1198618) ring formation. nih.gov

Table 2: Enantiodivergent Cyclopropanation of Vinylarenes with a Phosphonyl Diazo Reagent Catalyzed by Engineered Myoglobins

This table presents data on the stereoselective synthesis of cyclopropylphosphonates using engineered biocatalysts.

SubstrateCatalystProduct ConfigurationYield (%)de (%)ee (%)
StyreneMb(H64G, V68A)trans-(1R, 2S)98>9998
StyreneMb(H64G, V68F)trans-(1S, 2R)99>9999
4-MethoxystyreneMb(H64G, V68A)trans-(1R, 2S)96>9997
4-MethoxystyreneMb(H64G, V68F)trans-(1S, 2R)98>9999
4-ChlorostyreneMb(H64G, V68A)trans-(1R, 2S)95>9998
4-ChlorostyreneMb(H64G, V68F)trans-(1S, 2R)97>9999

Data adapted from research on myoglobin-based biocatalysts for cyclopropanation. nih.gov

Regioselectivity in Heterocycle Formation

This compound is a valuable precursor for the synthesis of various five-membered heterocycles, such as pyrazoles and triazoles, through [3+2] cycloaddition reactions. enamine.netrsc.orgorgsyn.org In these reactions, the diazo compound acts as a 1,3-dipole. The regioselectivity of the cycloaddition—the specific orientation in which the dipole adds to the dipolarophile (e.g., an alkene or alkyne)—is a critical aspect that determines the final structure of the heterocycle. mdpi.comelsevierpure.com

The in situ generated anion of diazomethylphosphonate can react with various dipolarophiles. acs.org The regiochemical outcome is highly dependent on the electronic and steric properties of the substituents on the dipolarophile. youtube.com

A notable example is the base-mediated reaction with conjugated nitroalkenes. This reaction proceeds with high regioselectivity to provide a single regioisomer of the resulting phosphonylpyrazole. acs.org The reaction is believed to proceed via a [3+2] cycloaddition to form a pyrazoline intermediate, followed by the spontaneous elimination of the nitro group to yield the aromatic pyrazole (B372694). This one-pot method provides direct access to regioisomerically pure 3-aryl/alkyl-4-phosphonylpyrazoles. Interestingly, when α-bromonitroalkenes are used as substrates under the same conditions, nitropyrazoles can be synthesized, demonstrating that the nature of the dipolarophile can be tuned to control the final product structure. acs.org The regioselectivity in these 1,3-dipolar cycloadditions is often governed by the electronic demands of the transition state, with the nucleophilic carbon of the diazo compound preferentially attacking the most electrophilic carbon of the dipolarophile. rsc.orgacs.orgacs.org

Table 3: Regioselective Synthesis of Pyrazoles from the Ohira-Bestmann Reagent and Substituted Alkenes

This table shows examples of regioselective heterocycle formation.

DipolarophileProductRegiochemical Outcome
β-Nitrostyrene3-Phenyl-4-diethylphosphonylpyrazoleHigh regioselectivity, formation of a single isomer acs.org
1-Nitrocyclohexene4-Diethylphosphonyl-4,5,6,7-tetrahydroindazoleHigh regioselectivity, fused pyrazole formation acs.org
2-Bromo-1-nitro-1-phenylethene5-Nitro-3-phenyl-4-diethylphosphonylpyrazoleHigh regioselectivity, retention of nitro group acs.org
Vinyl Sulfonium SaltsN-vinyl pyrazolesHigh regioselectivity for N-vinyl pyrazole over its isomer acs.org

Data based on research on the regioselective synthesis of phosphonylpyrazoles. acs.orgacs.org


Catalytic Systems and Reagent Modifications in Dimethyl 1 Diazo 2 Oxopropyl Phosphonate Chemistry

Metal-Catalyzed Transformations (e.g., Rhodium, Copper)

Metal catalysts play a crucial role in harnessing the reactivity of the diazo group in dimethyl (1-diazo-2-oxopropyl)phosphonate, primarily through the in situ generation of metal carbenes. These transient species are key intermediates in a variety of synthetic transformations.

Rhodium (Rh) catalysts are notably effective in promoting cyclization reactions. For instance, isoquinoline (B145761) and pyridine (B92270) N-oxides can be synthesized through the cyclization of the reagent with oximes in the presence of a rhodium catalyst. wikipedia.orgwikipedia.org

Copper (Cu) catalysts are also widely employed, particularly in cyclopropanation reactions. wikiwand.com The reaction of this compound with olefins, catalyzed by copper powder, provides access to cyclopropane (B1198618) derivatives. wikiwand.com Furthermore, copper catalysis is utilized in 1,3-dipolar cycloaddition reactions, such as the azide-alkyne cycloaddition, which can be integrated into one-pot sequences to build complex heterocyclic systems. organic-chemistry.org

Table 1: Examples of Metal-Catalyzed Reactions

Catalyst Reaction Type Substrates Product Type Citation(s)
Rhodium (Rh) Cyclization Oximes Isoquinoline and Pyridine N-oxides wikipedia.org, wikipedia.org
Copper (Cu) Cyclopropanation Alkenes Phosphonyl Cyclopropanes wikiwand.com
Copper (Cu) Cycloaddition Aldehydes, Cyanoacid derivatives Phosphonyl Pyrazoles organic-chemistry.org

Organocatalytic Approaches

While metal catalysis dominates the landscape of this compound chemistry, the application of purely organocatalytic approaches is not extensively documented for this specific reagent. The primary mode of activation involves either base-mediated deacylation to form dimethyl (diazomethyl)phosphonate for homologation reactions or metal-mediated carbene formation. The broader field of organocatalysis continues to evolve, but specific, widely adopted methods using small organic molecules to catalyze reactions of the Ohira-Bestmann reagent remain a niche area.

Development of Analogous Reagents and Their Comparative Utility

The success of this compound has spurred the development of related reagents, aiming to improve cost-effectiveness, handling, or reaction scope.

The diethyl ester analog, diethyl (1-diazo-2-oxopropyl)phosphonate, is the most common variation. sigmaaldrich.comresearchgate.net Both the dimethyl and diethyl reagents are considered versatile building blocks for organic synthesis. wikiwand.comnih.gov Their primary application is the Ohira-Bestmann homologation, which converts aldehydes into terminal alkynes. researchgate.net Additionally, both reagents participate in 1,3-dipolar cycloaddition reactions to form a variety of phosphoryl-substituted nitrogen heterocycles, including pyrazoles, triazolines, oxazoles, and thiazoles. sigmaaldrich.comnih.gov

The choice between the dimethyl and diethyl variant often depends on practical considerations. Both are relatively expensive to purchase commercially, leading many laboratories to synthesize them in-house. wikiwand.comsigmaaldrich.comnih.gov The selection can also be influenced by the solvent system; for example, the choice may be dictated by the alcohol used as the medium for the reaction.

Table 2: Comparison of Dimethyl and Diethyl (1-Diazo-2-oxopropyl)phosphonate

Feature This compound Diethyl (1-Diazo-2-oxopropyl)phosphonate Citation(s)
Common Name Ohira-Bestmann Reagent Ohira-Bestmann Reagent ,
Primary Use Aldehyde to alkyne homologation Aldehyde to alkyne homologation researchgate.net,
Other Reactions 1,3-Dipolar cycloadditions 1,3-Dipolar cycloadditions sigmaaldrich.com, nih.gov, wikipedia.org
Availability Commercially available but expensive Commercially available but expensive wikiwand.com, sigmaaldrich.com
Synthesis Often prepared in the lab via diazo transfer Often prepared in the lab via diazo transfer sigmaaldrich.com, nih.gov

Taber's reagent, or dimethyl 1-diazo-2-oxo-2-phenylethylphosphonate, is another important analog developed as a more cost-effective alternative to the Ohira-Bestmann reagent. wikiwand.comsigmaaldrich.com The primary structural difference is the replacement of the acetyl group's methyl substituent with a phenyl group. wikiwand.com This modification is synthetically advantageous because the precursor, 2-bromoacetophenone, is less expensive than the dimethyl 2-oxopropylphosphonate required for the Ohira-Bestmann reagent. sigmaaldrich.com

Functionally, Taber's reagent is used for the same purpose: the one-carbon homologation of aldehydes to terminal alkynes. wikiwand.comsigmaaldrich.com The reaction mechanism is analogous to the Seyferth-Gilbert homologation, where the acyl group is cleaved by a base before the reagent reacts with the aldehyde. wikiwand.comsigmaaldrich.com Therefore, the change from an acetyl to a benzoyl group does not impact the core reactivity but makes the reagent more accessible for large-scale synthesis. sigmaaldrich.com

Tandem Reaction Sequences and One-Pot Procedures

A significant advantage of using this compound is its suitability for tandem and one-pot reaction sequences, which improve efficiency by minimizing intermediate purification steps.

The most prominent one-pot procedure is the conversion of aldehydes to terminal alkynes. This process involves the in situ generation of dimethyl (diazomethyl)phosphonate via methanolysis of the Ohira-Bestmann reagent, which then reacts directly with an aldehyde in the same vessel. This approach avoids the need to handle the potentially unstable dimethyl (diazomethyl)phosphonate intermediate.

The scope of these one-pot reactions has been expanded further. For instance, a tandem sequence involving the reduction of an ester to an aldehyde using a reducing agent like DIBAL-H, followed immediately by the Ohira-Bestmann reaction in the same pot, allows for the direct conversion of esters to alkynes. Another powerful one-pot, multicomponent reaction involves an aldehyde, a cyanoacid derivative, and the Ohira-Bestmann reagent to synthesize substituted phosphonyl pyrazoles. organic-chemistry.org This process combines a Knoevenagel condensation with a subsequent 1,3-dipolar cycloaddition in a single, efficient operation. organic-chemistry.org These tandem procedures streamline complex syntheses, making them more practical and scalable.

Table 3: Overview of Tandem and One-Pot Procedures

Procedure Starting Material(s) Key Steps Final Product Citation(s)
One-Pot Alkyne Synthesis Aldehyde In situ generation of dimethyl (diazomethyl)phosphonate; homologation Terminal Alkyne ,,
Tandem Reduction-Homologation Ester Reduction to aldehyde (e.g., with DIBAL-H); in situ Ohira-Bestmann reaction Terminal Alkyne
One-Pot Multicomponent Reaction Aldehyde, Cyanoacid derivative Knoevenagel condensation; 1,3-dipolar cycloaddition Phosphonyl Pyrazole (B372694) organic-chemistry.org

Computational and Theoretical Investigations of Dimethyl 1 Diazo 2 Oxopropyl Phosphonate Reactivity

Elucidation of Reaction Transition States and Energy Profiles

Computational methods, particularly Density Functional Theory (DFT), have been employed to model the reaction pathways involving phosphonyl diazo reagents. A notable area of study is the biocatalytic cyclopropanation of olefins, where the energy profiles of reactions involving a phosphonyl diazo carbene precursor have been compared to those with more common precursors like ethyl diazoacetate (EDA).

In one such study focusing on a myoglobin (B1173299) (Mb)-catalyzed cyclopropanation reaction, DFT calculations were used to map out the energy profile. nih.gov The initial step involves the activation of the diazo compound at the iron center of the heme cofactor. The transition state for this step with the phosphonate (B1237965) reagent was found to be 1.0 kcal/mol higher in energy than with EDA. nih.gov Following the release of dinitrogen, a key iron-carbenoid intermediate is formed. The intermediate derived from the phosphonate reagent was calculated to be 2.4 kcal/mol lower in relative energy, indicating greater stability and consequently, lower reactivity compared to the EDA-derived carbene. nih.gov

The subsequent cyclopropanation step was determined to proceed through a concerted mechanism. The energy barrier for this step was also found to be higher for the phosphonate-derived carbene. Specifically, the transition state for the cyclopropanation with the phosphonate reagent was 2.1 kcal/mol higher in energy than that with EDA. nih.gov These computational findings help to explain experimental observations that the Mb-catalyzed cyclopropanation with the phosphonyl diazo reagent is inherently more challenging than the same reaction with EDA. nih.gov

Table 1: Calculated Relative Energies for Key States in Mb-Catalyzed Cyclopropanation

Species/Transition State Relative Free Energy (ΔG, kcal/mol) with Phosphonate Reagent Relative Free Energy (ΔG, kcal/mol) with EDA Energy Difference (kcal/mol)
Diazo Activation Transition State (TS1) 20.7 19.7 +1.0
Iron-Carbenoid Intermediate Lower than EDA-derived intermediate - -2.4
Cyclopropanation Transition State (TS2) 12.0 9.9 +2.1

Data sourced from DFT calculations on a myoglobin-catalyzed reaction. nih.gov

The classic use of dimethyl (1-diazo-2-oxopropyl)phosphonate is in the Ohira-Bestmann modification of the Seyferth-Gilbert homologation to produce alkynes from aldehydes. organic-chemistry.orgstackexchange.com The mechanism involves the in-situ generation of a dimethyl (diazomethyl)phosphonate anion via methanolysis. santiago-lab.comsemanticscholar.org This anion adds to the carbonyl compound, forming an oxaphosphetane intermediate. organic-chemistry.orgwikipedia.org This intermediate then undergoes a cycloelimination, analogous to the Wittig reaction, to yield a diazoalkene, which subsequently loses nitrogen to form a vinylidene carbene. organic-chemistry.org A final 1,2-migration produces the alkyne. organic-chemistry.orgwikipedia.org Theoretical studies focus on the energetics of these intermediates and transition states, confirming the proposed pathway and exploring potential alternative mechanisms, such as the formation of an oxaphosphete. organic-chemistry.org

Prediction of Stereochemical Outcomes

Computational modeling is a powerful tool for predicting and rationalizing the stereoselectivity of reactions. In the context of this compound and its derivatives, theoretical investigations have been crucial in understanding the high stereoselectivity observed in enzyme-catalyzed carbene transfer reactions.

For the myoglobin-catalyzed cyclopropanation of styrene with dimethyl (diazomethyl)phosphonate, engineered enzyme variants have demonstrated excellent stereoselectivity, achieving over 99% diastereomeric excess (de) and 98% enantiomeric excess (ee). nih.gov Computational docking and energy optimization studies were performed to understand the structural basis for this high fidelity. The transition states for the rate-determining cyclopropanation step, as determined by DFT, were docked into the enzyme's active site. nih.gov These models revealed that the protein environment creates significant steric interactions that favor a specific orientation of the substrates, leading to the observed high diastereo- and enantioselectivity. nih.gov By engineering the active site, for example through mutations like H64V and V68A, it is possible to create biocatalysts that are highly selective for one specific enantiomer of the cyclopropylphosphonate product. nih.gov Further protein engineering efforts have even led to enantiodivergent catalysts capable of producing either the (1R,2S) or (1S,2R) enantiomer with high selectivity. nih.gov

Table 2: Stereoselectivity in Mb-Catalyzed Cyclopropanation of Styrene

Catalyst Diastereomeric Excess (% de) Enantiomeric Excess (% ee) Predominant Enantiomer
Wild-Type Mb - - Minimal Activity
Mb(H64V,V68A) >99 98 (1S,2R)
Mb(H64G,V68A) >99 99 (1R,2S)

Data represents selectivity for the reaction between styrene and dimethyl (diazomethyl)phosphonate. nih.gov

Understanding Electronic Effects on Reactivity and Selectivity

The electronic nature of the phosphonate group plays a critical role in the reactivity and selectivity of this compound. Theoretical studies help to deconvolute these electronic influences from steric effects.

In the aforementioned biocatalytic cyclopropanation, the phosphonate group's influence was computationally analyzed. nih.gov The iron-carbenoid intermediate formed from the phosphonate reagent was found to be more stable (lower in energy) than the one derived from ethyl diazoacetate. nih.gov This increased stability is attributed to the electronic properties of the phosphonate group, which can delocalize the electron density of the carbene. A more stable carbene is inherently less reactive, which contributes to the higher energy barriers observed for the subsequent cyclopropanation step. nih.gov

Furthermore, computational models that dock the heme-bound substrates into the protein structure revealed that the protein complex with the bound phosphonate substrate was higher in energy than the complex with EDA. nih.gov This was attributed to greater steric repulsion between the bulkier dimethyl phosphonate group and the protein environment. nih.gov These protein-dependent steric effects, combined with the inherent electronic effects leading to higher energy barriers, provide a comprehensive, computationally-derived explanation for why the reaction with the phosphonate reagent is more challenging than with EDA. nih.gov

In the Seyferth-Gilbert homologation, the electron-withdrawing nature of the phosphonate group is crucial for facilitating the initial deprotonation to generate the reactive anion. wikipedia.org The mechanism proceeds through intermediates where the stabilizing effect of the phosphorus moiety influences the formation and subsequent decomposition of the key oxaphosphetane intermediate. organic-chemistry.org

Broader Research Impact and Future Directions

Role in Carbon-Carbon Bond Formation and Homologation Strategies

A cornerstone of organic synthesis is the construction of carbon-carbon bonds, and Dimethyl (1-diazo-2-oxopropyl)phosphonate plays a crucial role in this endeavor, primarily through the Ohira-Bestmann modification of the Seyferth-Gilbert homologation. organic-chemistry.orgwikipedia.orgstackexchange.com This reaction provides a reliable method for the one-carbon homologation of aldehydes to terminal alkynes, a transformation of fundamental importance in the synthesis of complex organic molecules. wikipedia.orgsynarchive.comsigmaaldrich.com

The process begins with the in situ generation of the dimethyl (diazomethyl)phosphonate anion from the Ohira-Bestmann reagent under mild basic conditions, typically using potassium carbonate in methanol (B129727). wikipedia.orgsantiago-lab.com This is a significant advantage over the original Seyferth-Gilbert protocol, which required strong bases like potassium tert-butoxide and low temperatures, limiting its compatibility with sensitive functional groups and enolizable aldehydes. organic-chemistry.orgstackexchange.comsantiago-lab.com The milder conditions of the Ohira-Bestmann modification prevent side reactions like aldol (B89426) condensations. santiago-lab.com

The generated phosphonate (B1237965) anion then reacts with an aldehyde to form an oxaphosphetane intermediate. organic-chemistry.orgwikipedia.org This intermediate subsequently undergoes cycloelimination to yield a vinyl diazo species, which, upon loss of nitrogen gas, forms a vinylidene carbene. organic-chemistry.orgwikipedia.org A subsequent 1,2-migration of a substituent results in the final alkyne product, effectively adding one carbon atom to the original aldehyde skeleton. organic-chemistry.orgwikipedia.org This reaction is not only a homologation but also a key C-C bond-forming reaction. sigmaaldrich.com The reliability and high yields of this method have made it a preferred alternative to other methods like the Corey-Fuchs reaction for alkyne synthesis. wikipedia.orgsigmaaldrich.com

Table 1: Comparison of Seyferth-Gilbert and Ohira-Bestmann Conditions

FeatureSeyferth-Gilbert HomologationOhira-Bestmann Modification
Reagent Dimethyl (diazomethyl)phosphonateThis compound
Base Strong bases (e.g., Potassium tert-butoxide)Mild bases (e.g., Potassium carbonate)
Temperature Low temperatures (-78 °C)Often room temperature
Substrate Scope Limited with base-sensitive aldehydesBroad, including enolizable aldehydes

Contributions to Heterocyclic Chemistry

The utility of this compound extends significantly into the realm of heterocyclic chemistry. orgsyn.orgenamine.net The diazo functional group within the reagent allows it to act as a 1,3-dipole in cycloaddition reactions, providing access to a diverse array of five-membered nitrogen-containing heterocycles. orgsyn.orgnih.govorgsyn.org These structural motifs are prevalent in pharmaceuticals, agrochemicals, and natural products. chemimpex.comtandfonline.com

Key applications include the synthesis of:

Pyrazoles: The reagent undergoes base-mediated 1,3-dipolar cycloaddition with various activated alkenes, such as nitroalkenes, to produce highly functionalized and regioisomerically pure phosphonylpyrazoles in a one-pot reaction. tandfonline.comnih.govacs.orgnih.gov This method has been successfully applied to synthesize pyrazoles fused to other carbocyclic and heterocyclic rings. acs.orgnih.gov

Triazoles: The Ohira-Bestmann reagent is instrumental in the synthesis of 1,2,3-triazoles. One-pot procedures have been developed where an aldehyde is first converted to a terminal alkyne, which then undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" with an organic azide (B81097) to form 1,4-disubstituted 1,2,3-triazoles. santiago-lab.comtandfonline.comchempedia.info Metal-free, three-component reactions involving the reagent, an aldehyde, and an amine have also been developed to synthesize 1,4,5-trisubstituted-1,2,3-triazoles. nih.gov

Other Heterocycles: The reactivity of this compound has been harnessed to synthesize other important heterocyclic systems, including oxazoles, thiazoles, and triazolines, through various cycloaddition and multicomponent reaction pathways. orgsyn.orgenamine.netorgsyn.orgtandfonline.com

Table 2: Heterocycles Synthesized Using this compound

HeterocycleSynthetic ApproachKey Features
Pyrazoles 1,3-Dipolar cycloaddition with alkenes (e.g., nitroalkenes)Regioselective, one-pot synthesis of phosphonylpyrazoles. nih.govacs.org
1,2,3-Triazoles Tandem Ohira-Bestmann/CuAAC click chemistryOne-pot synthesis from aldehydes and azides. tandfonline.com
Oxazoles/Thiazoles Cycloaddition and multicomponent reactionsVersatile access to diverse heterocyclic scaffolds. orgsyn.orgenamine.net

Emerging Applications in Interdisciplinary Fields

The synthetic power of this compound has led to its application in several interdisciplinary fields, bridging organic chemistry with materials science and biology.

Pharmaceutical and Agrochemical Development: The ability to efficiently synthesize complex alkynes and a wide variety of nitrogen-containing heterocycles makes this reagent invaluable in medicinal chemistry and agrochemistry. chemimpex.com Many bioactive compounds and drug candidates contain alkyne or heterocyclic moieties, and the Ohira-Bestmann reagent provides a robust tool for their construction during the drug discovery process. chemimpex.comnih.gov

Materials Science: The alkynes synthesized using this reagent are important building blocks in materials science. sigmaaldrich.comsigmaaldrich.com They can be used in the synthesis of polymers and advanced coatings, where the rigid, linear structure of the alkyne can impart desirable properties to the material. chemimpex.com The use of alkynes in "click chemistry" reactions is also a powerful tool for surface modification and the creation of functional materials. sigmaaldrich.com

Natural Product Synthesis: The mild reaction conditions and high functional group tolerance of the Ohira-Bestmann reaction have made it a go-to method in the total synthesis of complex natural products. researchgate.net Its ability to install an alkyne handle allows for further elaboration and diversification of synthetic intermediates.

Opportunities for Further Methodological Advancements and Catalyst Design

Despite its widespread use, there remain opportunities for innovation and improvement in methodologies involving this compound.

Tandem and One-Pot Reactions: Expanding the scope of tandem reactions that begin with the Ohira-Bestmann homologation is a promising area of research. santiago-lab.com Combining the alkyne formation with other powerful transformations, such as Sonogashira coupling, in a single pot streamlines synthetic sequences, improves efficiency, and reduces waste. santiago-lab.com

Flow Chemistry: The implementation of the Ohira-Bestmann reaction in continuous flow systems has been demonstrated and offers advantages in terms of safety, scalability, and reaction control. chempedia.info Further development of flow protocols could make this chemistry even more attractive for industrial applications.

Catalyst and Reagent Design: While the Ohira-Bestmann reagent itself is well-established, research into new diazo transfer reagents for its synthesis continues. The development of safer, more efficient, and environmentally benign diazo transfer agents is an ongoing goal. orgsyn.org Furthermore, designing new catalysts for the subsequent transformations of the in situ-generated alkynes could open up novel reaction pathways and lead to the discovery of new molecular architectures. For instance, developing new rhodium catalysts for cyclization reactions with oximes has been explored. sigmaaldrich.comchemicalbook.com

Q & A

Q. How can researchers optimize the synthesis of dimethyl (1-diazo-2-oxopropyl)phosphonate to minimize byproduct formation?

The synthesis requires strict control of sodium hydride (NaH) purity. Contamination with NaOH (formed during NaH storage) leads to hydroxide-mediated cleavage of the product, generating DAMP (dimethyl diazomethylphosphonate), which is difficult to separate chromatographically . Key steps include:

  • Using freshly opened NaH (60% dispersion in mineral oil) to avoid hydroxide contamination.
  • Ensuring anhydrous conditions: While flame-drying glassware under argon is recommended, checkers achieved comparable yields without flame-drying, provided inert atmospheres were maintained .
  • Purifying the final product via column chromatography (silica gel, 1:1 ethyl acetate-hexanes; Rf = 0.24) to resolve DAMP contamination .

Q. What safety protocols are critical when handling this compound?

The compound is classified as harmful if swallowed (H302), a skin/eye irritant (H315/H319), and a respiratory irritant (H335) . Mandatory precautions include:

  • Using chemically resistant gloves (EU standard EN 374) and safety goggles.
  • Working in a fume hood to avoid inhalation of vapors or dust.
  • Disposing of waste via approved hazardous chemical protocols (e.g., Chapter 8 of Prudent Practices in the Laboratory) .

Q. How should researchers assess the stability of this compound during storage?

The compound remains stable neat under air for ≥3 months . For long-term storage:

  • Store in airtight containers at 0–4°C.
  • Monitor purity via TLC (Rf = 0.24 in 1:1 ethyl acetate-hexanes) or quantitative NMR (qNMR) with 1,3,5-trimethoxybenzene as an internal standard .

Advanced Research Questions

Q. How does this compound participate in 1,3-dipolar cycloadditions to synthesize heterocycles?

The reagent acts as a dipolarophile in reactions with alkynes or alkenes. For example:

  • With ynones, it forms 3-carbonyl pyrazole-5-phosphonates via deacylation (methanolic KOH) to generate a diazo anion, followed by cycloaddition and rearrangement .
  • Rhodium(III)-catalyzed annulation with azo compounds yields cinnolines, demonstrating its versatility in redox-neutral heterocycle synthesis .

Q. What methodologies enable in situ generation of the Seyferth-Gilbert reagent (DAMP) from this compound?

Methanolysis under basic conditions (e.g., K₂CO₃) cleaves the acetyl group, producing DAMP, which is used for alkyne synthesis via the Ohira-Bestmann reaction . Key considerations:

  • Use anhydrous methanol to prevent side reactions.
  • Monitor reaction progress via ¹H NMR (disappearance of the acetyl peak at δ 2.29 ppm) .

Q. How can researchers resolve contradictions in synthetic protocols, such as flame-drying vs. non-flame-dried glassware?

While flame-drying under argon is recommended for moisture-sensitive reactions, checkers achieved comparable yields (87%) without flame-drying, provided rigorous inert atmosphere practices were followed . Researchers should:

  • Validate protocols under their laboratory’s specific conditions.
  • Conduct differential scanning calorimetry (DSC) to assess thermal hazards of reagents .

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

  • qNMR : Quantifies purity using 1,3,5-trimethoxybenzene as an internal standard .
  • ³¹P NMR : Distinct resonance at δ 11.02 ppm confirms phosphonate integrity .
  • FTIR : Peaks at 2117 cm⁻¹ (diazo stretch) and 1655 cm⁻¹ (ketone C=O) verify functional groups .

Data Contradiction Analysis

Q. Why do some protocols report lower yields in the synthesis of this compound?

Variability arises from:

  • NaH quality : Impure NaH (contaminated with NaOH) reduces yields by promoting DAMP formation .
  • Stirring efficiency : Heterogeneous reaction mixtures require large stir bars or overhead stirrers to maintain suspension after byproduct precipitation .

Q. How do divergent reaction conditions affect the Ohira-Bestmann homologation?

While the reagent is typically used in anhydrous toluene, alternative solvents (e.g., THF) may alter reaction kinetics. Researchers should:

  • Compare solvent polarity effects on alkyne yields.
  • Optimize base strength (e.g., K₂CO₃ vs. NaOMe) for specific carbonyl substrates .

Methodological Innovations

Q. What recent advances improve the scalability of this compound applications?

  • One-pot alkyne synthesis : Direct conversion of esters to alkynes via tandem reduction and Ohira-Bestmann reaction, bypassing intermediate isolation .
  • Solid-phase cycloadditions : Copper(I)-catalyzed 1,3-dipolar cycloaddition with azides on solid supports, enabling combinatorial library synthesis .

Q. How can computational modeling enhance the design of diazo-based reactions?

  • Predict regioselectivity in cycloadditions using DFT calculations.
  • Simulate transition states to optimize catalyst selection (e.g., Rh(III) vs. Cu(I)) for heterocycle formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.